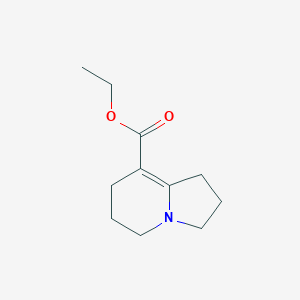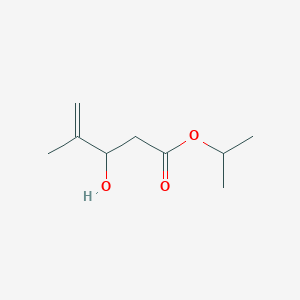![molecular formula C23H16N8O4 B14361557 10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) CAS No. 90665-69-3](/img/no-structure.png)
10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including acting as enzyme cofactors and pigments . This compound is characterized by its unique structure, which includes two benzo[g]pteridine units connected by a propane-1,3-diyl linker.
Métodos De Preparación
The synthesis of 10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) typically involves multi-step organic reactions. The process begins with the preparation of benzo[g]pteridine intermediates, which are then linked via a propane-1,3-diyl bridge. Common synthetic routes include nucleophilic substitution reactions and organometallic couplings . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine rings. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studying enzyme interactions and as a fluorescent probe in biological assays.
Industry: It is used in the development of dyes and pigments due to its unique optical properties.
Comparación Con Compuestos Similares
Similar compounds to 10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) include other pteridine derivatives such as pterin and lumazine . Compared to these, 10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) is unique due to its extended conjugation and the presence of the propane-1,3-diyl linker, which can influence its chemical reactivity and biological activity.
Propiedades
| 90665-69-3 | |
Fórmula molecular |
C23H16N8O4 |
Peso molecular |
468.4 g/mol |
Nombre IUPAC |
10-[3-(2,4-dioxobenzo[g]pteridin-10-yl)propyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C23H16N8O4/c32-20-16-18(26-22(34)28-20)30(14-8-3-1-6-12(14)24-16)10-5-11-31-15-9-4-2-7-13(15)25-17-19(31)27-23(35)29-21(17)33/h1-4,6-9H,5,10-11H2,(H,28,32,34)(H,29,33,35) |
Clave InChI |
OLBDUVJWDICEBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C(=O)NC(=O)N=C3N2CCCN4C5=CC=CC=C5N=C6C4=NC(=O)NC6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)

![1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol](/img/structure/B14361519.png)

-lambda~5~-phosphane](/img/structure/B14361554.png)

![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)

